molecular formula C11H20N4O2 B11737006 tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11737006
M. Wt: 240.30 g/mol
InChI Key: XHDACMLAPMRZGS-UHFFFAOYSA-N
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Description

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS: 2171316-99-5) is a carbamate-protected pyrazole derivative with the molecular formula C₁₁H₂₀N₄O₂ and a molecular weight of 240.30 g/mol . Its structure consists of a pyrazole ring substituted with an amino group at position 4, an isopropyl group at position 1, and a tert-butoxycarbonyl (Boc) protecting group at position 3 (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its Boc group enhances solubility and stability during multi-step syntheses, while the amino group serves as a reactive site for further functionalization .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-propan-2-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-7(2)15-6-8(12)9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16)

InChI Key

XHDACMLAPMRZGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation and Boc Protection

A foundational approach involves constructing the pyrazole ring followed by Boc protection. For example, reacting isopropylhydrazine with a β-keto ester or nitrile under acidic or basic conditions yields 1-isopropyl-1H-pyrazol-3-amine. Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP introduces the Boc group at the 4-amino position.

Typical Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Base : Triethylamine (2–3 equiv).

  • Yield : 60–75% after column chromatography.

Direct Boc Protection During Ring Formation

An alternative one-pot method integrates Boc protection during pyrazole synthesis. For instance, using Boc-protected hydrazine derivatives in cyclocondensation reactions eliminates the need for post-formation functionalization. This route minimizes side reactions and improves overall yield.

Example Protocol :

  • React Boc-hydrazine with ethyl acetoacetate in ethanol under reflux.

  • Acidify with HCl to precipitate the Boc-protected pyrazole.

  • Recrystallize from ethanol/water for purity.
    Yield : ~70%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics and product stability. Polar aprotic solvents like THF or DMF facilitate Boc protection by solubilizing intermediates, while ethereal solvents (e.g., diethyl ether) are preferred for lithiation steps. Low temperatures (-78°C to 0°C) are essential for controlling exothermic reactions, as evidenced by lithiation protocols for analogous pyridines.

Base Selection

Strong bases such as n-butyllithium (n-BuLi) or LDA enable deprotonation of the pyrazole NH group, directing electrophilic substitution. However, milder bases like DMAP are sufficient for Boc protection. For example, n-BuLi-mediated deprotonation at -78°C followed by Boc₂O quenching achieves regioselective protection at the 4-position.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Characteristic signals include the Boc tert-butyl group at δ 1.44 (s, 9H), the isopropyl group at δ 1.35 (d, 6H) and δ 4.25 (septet, 1H), and the pyrazole protons at δ 6.85 (s, 1H).

  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (N-H bend).

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) effectively separates the target compound from unreacted starting materials. Preparative HPLC using C18 columns achieves >95% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate has been studied for several biological activities:

1. Kinase Inhibition:
The compound has shown promise as an inhibitor of various kinases involved in cancer pathways, particularly targeting the epidermal growth factor receptor (EGFR). This is significant due to the role of EGFR mutations, such as T790M, in conferring resistance to conventional cancer therapies.

2. Anti-inflammatory Properties:
Research indicates that it may possess anti-inflammatory effects by interacting with toll-like receptors, suggesting potential applications in treating immune disorders.

3. Antimicrobial Activity:
Similar compounds have demonstrated antimicrobial properties, indicating that this compound could be explored for treating infections.

Activity Mechanism Significance
Kinase InhibitionTargets EGFR and its mutationsPotential treatment for resistant cancers
Anti-inflammatoryModulates immune response via toll-like receptorsUtility in immune disorders
AntimicrobialInhibits microbial growthPotential therapeutic agent for infections

Case Studies

Case Study 1: Cancer Treatment
A study investigated the efficacy of this compound as a therapeutic agent against various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in cells expressing mutated EGFR.

Case Study 2: Inflammation Reduction
In vivo studies demonstrated that the compound effectively reduced inflammation in carrageenan-induced rat paw edema models. The percentage inhibition ranged from 39% to 54%, showcasing its potential as an anti-inflammatory agent comparable to standard treatments like indomethacin .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Pyrazole Cores

tert-butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate (CAS: Not Provided)
  • Structure : Features a pyrazole core with a methyl group at position 1, a phenyl group at position 5, and an iodinated methylcarbamate substituent at position 3.
  • Synthesis : Prepared via iodination of (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanamine using I₂/KIO₃ in acetic acid, followed by Boc protection .
tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Structure: A fused pyrazolo[3,4-d]pyrimidine system linked to a fluorophenyl-chromenone moiety and a Boc-protected furan.
  • Properties : Higher molecular weight (615.7 g/mol) and melting point (163–166°C) due to extended conjugation and fluorine substituents .

Carbamate-Protected Cyclic Amines

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473; CAS: 1330069-67-4)
  • Structure : Cyclopentane ring with hydroxyl and Boc-protected amine groups.
  • Synthesis: Produced via stereoselective protection of 1-(aminomethyl)-4-methoxycyclohexanamine derivatives .
  • Comparison : Lacks aromaticity but shares the Boc-protected amine motif, highlighting versatility in stabilizing amines across diverse scaffolds .
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
  • Structure : Bicyclic framework with a Boc-protected amine.
  • Applications : Used in constrained peptidomimetics, contrasting with the pyrazole-based compound’s role in heterocyclic drug discovery .

Functional Group Variations

tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate (298)
  • Structure : Pyrimidine ring with chloro and iodo substituents, coupled to a Boc-protected cyclohexylmethoxy group.
  • Synthesis : Involves palladium-catalyzed coupling, showcasing divergent reactivity compared to the target compound’s straightforward Boc protection .
  • Utility : Designed for nucleotide analogue synthesis, differing in target applications .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate 2171316-99-5 C₁₁H₂₀N₄O₂ 240.30 Amino, isopropyl, Boc N/A
tert-butyl (Example 75 chromenone derivative) Not Provided C₃₃H₂₈F₂N₆O₄ 615.7 Fluorophenyl, chromenone, pyrazolopyrimidine 163–166
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₀H₁₉NO₃ 201.27 Hydroxycyclopentyl, Boc N/A

Biological Activity

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound classified within the pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent and an anti-inflammatory drug. The structural features of this compound contribute significantly to its biological activities, making it a subject of various research studies.

  • Molecular Formula : C11H20N4O2
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : tert-butyl N-(4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate
  • SMILES Notation : CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts by binding to proteins or enzymes, modulating their activity, which can lead to various biological responses such as:

  • Inhibition of cancer cell growth : By targeting specific kinases involved in cancer pathways.
  • Anti-inflammatory effects : Potentially acting on toll-like receptors and other immune pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its inhibitory effects on the epidermal growth factor receptor (EGFR), particularly against mutations such as T790M, which confer resistance to conventional therapies.

In a study evaluating its efficacy against various cancer cell lines, the compound demonstrated IC50 values indicating potent cytotoxic effects, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. It has been evaluated for its ability to inhibit cytokine production, particularly IL-17 and TNFα, which are key mediators in inflammatory processes. Such activities indicate its potential utility in treating autoimmune diseases and other inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructureBiological Activity
Tert-butyl N-(1H-pyrazol-4-yl)carbamateStructure not providedKinase inhibitor
Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructure not providedAnti-inflammatory
Tert-butyl (3-amino-1-cyclopentyl)-carbamateStructure not providedPotential anti-cancer

The structural uniqueness of this compound enhances its selectivity for certain kinases while minimizing off-target effects compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In vitro Studies : Laboratory experiments have shown that the compound effectively inhibits the proliferation of various cancer cell lines, demonstrating dose-dependent cytotoxicity.
  • In vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound, revealing promising results in reducing tumor size and improving survival rates.
  • Mechanistic Studies : Investigations into the signaling pathways affected by the compound have elucidated its role in modulating key pathways involved in cancer progression and inflammation.

Q & A

Q. Table 1: Optimized Conditions for Boc Protection

ParameterValue/MethodReference
SolventAnhydrous DCM or THF
BaseTriethylamine (2.5 equiv)
Temperature0°C → RT, 12 h
WorkupWash with 1M HCl, dry over Na₂SO₄

Q. Table 2: Troubleshooting NMR Data Mismatches

IssueSolutionReference
Split NH peaksCheck for rotamers; use DMSO-d₆
Missing aromatic HConfirm deprotection; re-run DEPT-Q
Unexpected shiftsCompare with computed (DFT) spectra

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